N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and a thioacetamide group, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Thioacetamide Group Addition: The thioacetamide group is incorporated through the reaction of the pyrazine derivative with thioacetic acid or its derivatives under controlled conditions.
Final Coupling: The final step involves coupling the 2,6-dimethylphenyl group with the intermediate compound, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioacetamide group, potentially yielding amines or thiols.
Substitution: The aromatic rings and the piperazine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated intermediates and strong nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. The presence of the piperazine moiety suggests possible activity as a central nervous system (CNS) agent, while the thioacetamide group may confer additional biological activities.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The piperazine moiety may interact with neurotransmitter receptors in the CNS, while the thioacetamide group could form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-((3-(4-methylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
- N-(2,6-dimethylphenyl)-2-((3-(4-ethylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
- N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)quinolin-2-yl)thio)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both the piperazine and thioacetamide groups in a single molecule is relatively rare, providing a distinct profile compared to similar compounds.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-18-7-6-8-19(2)22(18)27-21(30)17-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-9-4-3-5-10-20/h3-12H,13-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSUPBGSXMUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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